molecular formula C6H6O5 B2537612 cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione CAS No. 876607-71-5

cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione

Cat. No.: B2537612
CAS No.: 876607-71-5
M. Wt: 158.109
InChI Key: BTCNZQQDMJKBPH-ZXZARUISSA-N
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Description

cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione: is a heterocyclic compound with a unique structure that includes a furan ring fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a dioxine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Tetrahydrofuran-2,4-dione: A related compound with a similar structure but different functional groups.

    Hexahydrofuro[3,4-B][1,4]dioxine-5,7-dione: Another similar compound with additional hydrogen atoms.

Uniqueness: cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione is unique due to its specific ring structure and the presence of both furan and dioxine rings. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4aR,7aS)-2,3,4a,7a-tetrahydrofuro[3,4-b][1,4]dioxine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c7-5-3-4(6(8)11-5)10-2-1-9-3/h3-4H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCNZQQDMJKBPH-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(O1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H](O1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876607-71-5
Record name (4aR,7aS)-hexahydrofuro[3,4-b][1,4]dioxine-5,7-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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